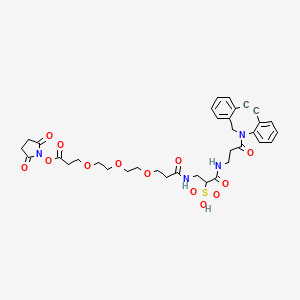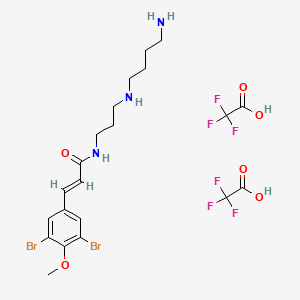
Ianthelliformisamine B (diTFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ianthelliformisamine B (diTFA) is a bromotyrosine-derived antibacterial agent isolated from the marine sponge Suberea ianthelliformis. This compound has shown significant potential in combating resistant Gram-negative bacteria, making it a valuable candidate for further research and development in the field of antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ianthelliformisamine B (diTFA) can be synthesized through a straightforward process involving the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and the corresponding Boc-protected polyamine, followed by Boc-deprotection with trifluoroacetic acid . The key steps in this synthesis include:
Condensation Reaction: The reaction between (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and Boc-protected polyamine.
Boc-Deprotection: Removal of the Boc protecting group using trifluoroacetic acid.
Industrial Production Methods
The high chemical yield (ranging from 27% to 91%) suggests that the compound can be produced efficiently on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Ianthelliformisamine B (diTFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bromotyrosine moiety.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.
Major Products Formed
The major products formed from these reactions include various derivatives of Ianthelliformisamine B (diTFA) with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Ianthelliformisamine B (diTFA) has several scientific research applications, including:
Antibacterial Research: The compound has been shown to enhance the efficacy of antibiotics against resistant Gram-negative bacteria, making it a valuable tool in the fight against antibiotic resistance.
Biological Studies: Its ability to inhibit bacterial growth makes it a useful compound for studying bacterial physiology and mechanisms of resistance.
Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential lead compound for the development of new antibacterial agents.
Industrial Applications: Ianthelliformisamine B (diTFA) can be used in the development of antibacterial coatings and materials for medical devices and surfaces.
Mechanism of Action
The mechanism of action of Ianthelliformisamine B (diTFA) involves the inhibition of bacterial growth by interfering with the bacterial cell membrane and efflux pump systems. The compound has been shown to depolarize the bacterial membrane and inhibit ATP efflux, leading to bacterial cell death . Additionally, it works synergistically with antibiotics like ciprofloxacin to enhance their antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Ianthelliformisamine A: Another bromotyrosine-derived compound with similar antibacterial properties.
Ianthelliformisamine C: A related compound with distinct biological activities.
Spermatinamine: A polyamine compound with antibacterial properties.
Pistillarin: Another bromotyrosine-derived compound with antibacterial activity.
Uniqueness
Ianthelliformisamine B (diTFA) stands out due to its high efficacy against resistant Gram-negative bacteria and its ability to enhance the activity of existing antibiotics. Its unique mechanism of action, involving membrane depolarization and efflux pump inhibition, sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H27Br2F6N3O6 |
|---|---|
Molecular Weight |
691.3 g/mol |
IUPAC Name |
(E)-N-[3-(4-aminobutylamino)propyl]-3-(3,5-dibromo-4-methoxyphenyl)prop-2-enamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H25Br2N3O2.2C2HF3O2/c1-24-17-14(18)11-13(12-15(17)19)5-6-16(23)22-10-4-9-21-8-3-2-7-20;2*3-2(4,5)1(6)7/h5-6,11-12,21H,2-4,7-10,20H2,1H3,(H,22,23);2*(H,6,7)/b6-5+;; |
InChI Key |
FKIKCFCKBQMKRB-TXOOBNKBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)/C=C/C(=O)NCCCNCCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=CC(=O)NCCCNCCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


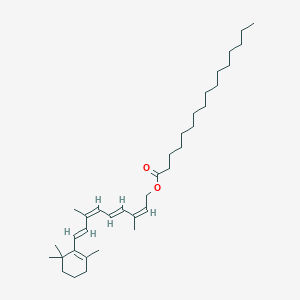
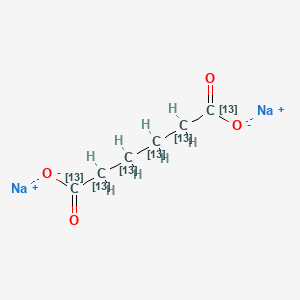
![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
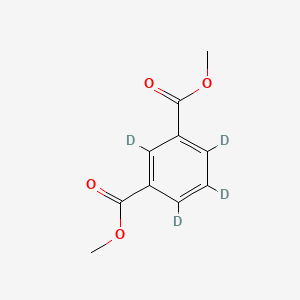
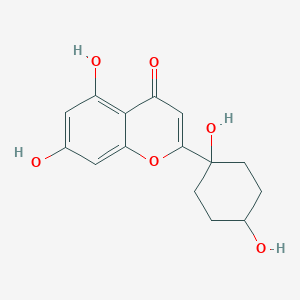
![dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate](/img/structure/B12389111.png)

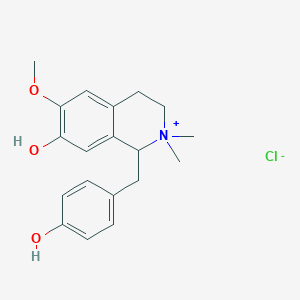
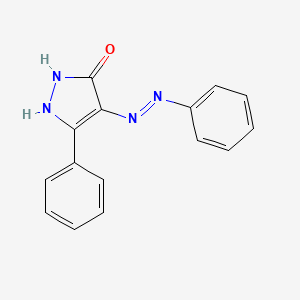
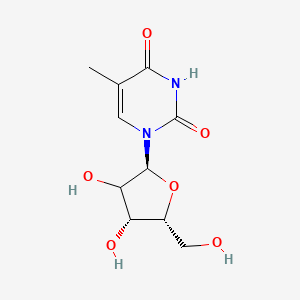
![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)

